molecular formula C18H30O6 B1630913 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 7568-58-3

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No. B1630913
CAS RN: 7568-58-3
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-SQFISAMPSA-N
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Description

Tributyl prop-1-ene-1,2,3-tricarboxylate is a multifaceted compound, actively employed for synthesizing pharmaceuticals and agrochemicals . The inherent plasticizing properties of this compound have sparked interest in the polymer industry .


Synthesis Analysis

The synthesis of Tributyl prop-1-ene-1,2,3-tricarboxylate is generally achieved through the esterification reaction of anhydride with the corresponding alcohol . The specific reaction conditions need to be adjusted according to the specific situation, and common catalysts include sulfuric acid .


Molecular Structure Analysis

The molecular formula of Tributyl prop-1-ene-1,2,3-tricarboxylate is C18H30O6 . Its molecular weight is 342.4272 . The IUPAC Standard InChI is InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- .


Chemical Reactions Analysis

As a type of ester compound, Tributyl prop-1-ene-1,2,3-tricarboxylate can undergo esterification reactions and other organic synthesis reactions . It is mainly used in the field of organic synthesis as a reagent or intermediate for the preparation of other compounds .


Physical And Chemical Properties Analysis

Tributyl prop-1-ene-1,2,3-tricarboxylate has a predicted density of 1.039±0.06 g/cm3 . Its boiling point is 121 °C at a pressure of 2 Torr . The compound has a molecular weight of 342.43 .

Scientific Research Applications

Spectroscopic Studies

Tributyl prop-1-ene-1,2,3-tricarboxylate and its derivatives have been the subject of various spectroscopic studies. For instance, tributylstannyl citrates and propane-1,2,3-tricarboxylates were synthesized and analyzed using infrared, NMR, CP/MAS NMR, and Mössbauer spectroscopies. These studies revealed interesting insights into the solution and solid-state structures of these compounds, indicating isolated molecules or ionic pairs in non-coordinating solvents and polymeric chains in the solid state of citrates and propane-1,2,3-tricarboxylates (Holeček et al., 1999).

Catalysis

Tributyl prop-1-ene-1,2,3-tricarboxylate derivatives have been explored as catalysts. For example, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel has been used as a novel and green catalyst for the formylation of alcohols and amines under neat conditions at room temperature (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Organic Synthesis

Various organic synthesis applications involve tributyl prop-1-ene-1,2,3-tricarboxylate derivatives. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is an efficient reagent for preparing trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004). Also, E- and Z-β-formylvinyl synthons from 1-tributylstannyl-3,3-diethoxy-prop-1-ene via cross-coupling with acid chlorides have been investigated (Parrain et al., 1993).

Polymerization Catalyst Systems

Tributyl phosphite, a compound related to tributyl prop-1-ene-1,2,3-tricarboxylate, has been studied as a modifier of heterogeneous TiCl3/(C2H5)2AlCl propene polymerization catalyst systems, showing improved stereospecificity and activity (Karayannis, Khelghatian, & Lee, 1986).

Radical Allylation

Research on tributyl[2-(trimethylsilyl)prop-2-enyl]stannane demonstrated its high efficiency in the allylation of radicals, a crucial reaction in organic synthesis (Renaud, Gerster, & Ribezzo, 1994).

Click Chemistry

Studies have been conducted on 1,2,3-triazoles, which are derived from compounds similar to tributyl prop-1-ene-1,2,3-tricarboxylate, showing their significance in click chemistry and their diverse applications in drug discovery and bioconjugation reactions (Kolb & Sharpless, 2003).

properties

IUPAC Name

tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl prop-1-ene-1,2,3-tricarboxylate

CAS RN

7568-58-3, 77630-53-6
Record name 1-Propene-1,2,3-tricarboxylic acid, tributyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl acetylcitrate impurity B [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYL ACONITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6U57Y4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Kirchkeszner, N Petrovics, Z Nyiri, BS Szabó… - Microchemical …, 2022 - Elsevier
The migration of volatile and semi-volatile substances from commercially available polypropylene-based food contact materials was studied. Both intentionally and non-intentionally …
Number of citations: 2 www.sciencedirect.com
Q Zhu, Q Yao, J Liu, J Sun, Q Wang - BioResources, 2020 - search.proquest.com
The application of Fused Filament Fabrication (FFF) 3D printing for offices, educational institutions, and small prototyping businesses has recently attracted increased attention. Thermal-…
Number of citations: 10 search.proquest.com
C Kirchnawy, F Hager, V Osorio Piniella, M Jeschko… - PLoS …, 2020 - journals.plos.org
Plastic toys mouthed by children may be a source of exposure to endocrine active substances. The purpose of this study was to measure hormonal activity of substances leaching from …
Number of citations: 19 journals.plos.org
N Eddingsaas, T Pagano, C Cummings… - International journal of …, 2018 - mdpi.com
This work investigates emissions sampling methods employed for qualitative identification of compounds in e-liquids and their resultant aerosols to assess what capture methods may …
Number of citations: 36 www.mdpi.com
F Mostardini, G Vestrucci - Italian Journal of Food Science, 2015 - search.proquest.com
Screening tests have been introduced by Regulation (EU) N. 10/2011 for alternative compliance test approaches for overall and specific migration. Screening tests can be based either …
Number of citations: 3 search.proquest.com
Y Liu, H Li, Z Wang, Q Zhang, H Bai, Q Lv - Chemosphere, 2023 - Elsevier
A nontargeted broad-spectrum analysis method for unknown volatile and semivolatile substances in toys was established by gas chromatography–Orbitrap high-resolution mass …
Number of citations: 3 www.sciencedirect.com
S Limbo, A Molteni, N Pastino… - Italian Journal of Food …, 2015 - search.proquest.com
The first step of the experiment requested a screening analysis of the structures to detect and quantify some chemical markers coming from the printed surface. The volatiles and semi-…
Number of citations: 3 search.proquest.com

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